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Erlotinib hydrochloride - 183319-69-9

Erlotinib hydrochloride

Catalog Number: EVT-287215
CAS Number: 183319-69-9
Molecular Formula: C22H24ClN3O4
Molecular Weight: 429.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erlotinib hydrochloride is the hydrochloride salt of erlotinib. It has a role as a protein kinase inhibitor and an antineoplastic agent. It is a hydrochloride and a terminal acetylenic compound. It contains an erlotinib.
A quinazoline derivative and ANTINEOPLASTIC AGENT that functions as a PROTEIN KINASE INHIBITOR for EGFR associated tyrosine kinase. It is used in the treatment of NON-SMALL CELL LUNG CANCER.
See also: Erlotinib Hydrochloride (preferred); Erlotinib (has active moiety).
Future Directions
  • Developing novel drug delivery systems: Exploring new formulations and delivery strategies, such as nanoparticles [], to enhance the bioavailability, target specificity, and therapeutic efficacy of Erlotinib Hydrochloride.
Source and Classification

Erlotinib hydrochloride is derived from the quinazoline family of compounds. It is synthesized from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline through various chemical processes. The compound is classified as a small molecule drug that selectively inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in certain types of cancer.

Synthesis Analysis

The synthesis of erlotinib hydrochloride can be accomplished through several methods, with one notable approach involving seven key steps starting from 3,4-dihydroxybenzoic acid. The modified synthesis includes:

  1. O-Alkylation: The reaction of 3,4-dihydroxybenzoic acid with 1-chloro-2-methoxyethane in dimethylformamide to form an ester.
  2. Hydrolysis: Basic hydrolysis of the ester to yield 3,4-bis(2-methoxyethoxy)benzoic acid.
  3. Nitration: Nitration of the benzoic acid derivative to produce a nitro compound.
  4. Reduction: Reduction of the nitro group to an amino group using ammonium formate as an in situ hydrogen donor in the presence of palladium/charcoal catalyst.
  5. Condensation: Condensation with 3-ethynylaniline to form erlotinib.
  6. Salt Formation: Conversion of erlotinib to its hydrochloride salt by treatment with hydrochloric acid.
Molecular Structure Analysis

The molecular formula for erlotinib hydrochloride is C1818H2121ClN44O44. Its structure features a quinazoline core substituted with various functional groups:

  • Quinazoline Ring: Central to its structure, providing the framework for biological activity.
  • Methoxyethyl Side Chains: Contributing to solubility and receptor binding.
  • Chlorine Atom: Enhancing the compound's pharmacological properties.

The three-dimensional conformation allows for effective binding to the epidermal growth factor receptor, inhibiting its activity .

Chemical Reactions Analysis

Erlotinib hydrochloride undergoes several chemical reactions during its synthesis and application:

  1. Acylation: Involves the introduction of acyl groups to form intermediates.
  2. Nitration: The introduction of nitro groups under controlled conditions leads to specific derivatives.
  3. Reduction Reactions: Converting nitro groups to amino groups is crucial for forming the active pharmaceutical ingredient.
  4. Salt Formation: The conversion of base forms into hydrochloride salts enhances solubility and stability.

These reactions are typically performed under specific conditions such as temperature control (e.g., refluxing at 40 °C) and solvent selection (e.g., dimethylformamide) .

Mechanism of Action

Erlotinib exerts its therapeutic effects primarily by inhibiting the tyrosine kinase activity associated with the epidermal growth factor receptor. By binding to the intracellular domain of EGFR, it mimics adenosine triphosphate but remains more stable, effectively blocking receptor activation and subsequent downstream signaling pathways that lead to cell proliferation . This inhibition prevents tumor growth and induces apoptosis in cancer cells that rely on EGFR signaling for survival.

Physical and Chemical Properties Analysis

Erlotinib hydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 393.84 g/mol.
  • Melting Point: Ranges from 225 °C to 227 °C.
  • Solubility: Soluble in water, methanol, and dimethyl sulfoxide; poorly soluble in organic solvents like hexane.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties are critical for formulation development and ensuring bioavailability during therapeutic use .

Applications

Erlotinib hydrochloride is primarily used in oncology for:

  • Non-Small Cell Lung Cancer: As a first-line treatment for patients with specific mutations in the epidermal growth factor receptor gene.
  • Pancreatic Cancer: Used as a second-line treatment option when combined with other chemotherapeutic agents.

Recent studies have also explored novel formulations such as nanoparticles to enhance drug delivery and efficacy by improving absorption rates . The ongoing research aims at optimizing its use in combination therapies and understanding resistance mechanisms that may arise during treatment.

Molecular Mechanisms of EGFR Inhibition by Erlotinib Hydrochloride

Structural Basis of EGFR Kinase Domain Interaction

Erlotinib hydrochloride (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine) is a competitive ATP-binding site inhibitor that targets the tyrosine kinase domain (TKD) of EGFR. The TKD comprises an N-lobe (β-sheets and αC-helix) and a C-lobe (α-helices), with ATP binding in the cleft between them [8]. Crystallographic studies reveal that erlotinib binds the active conformation of EGFR-TKD through hydrogen bonding with key residues:

  • Thr766 in the hinge region
  • Met769 via water-mediated interactions
  • Hydrophobic interactions with Leu694, Leu820, and Val702 [1] [8]

Unlike earlier assumptions, erlotinib also binds inactive EGFR conformations stabilized by the V924R mutation in the C-lobe, which prevents asymmetric dimer formation. This dual binding capability is facilitated by erlotinib's flexible side chains adapting to distinct kinase conformations, as demonstrated by molecular dynamics simulations [1]. The drug's quinazolinamine core anchors to the adenine pocket, while its 3-ethynylphenyl moiety extends toward the hydrophobic back pocket, sterically blocking ATP access and autophosphorylation.

Table 1: Structural Features of Erlotinib-EGFR Binding

Binding Site RegionInteracting ResiduesInteraction Type
Hinge regionThr766Hydrogen bonding
Hydrophobic pocketLeu694, Leu820Van der Waals
Solvent frontMet769Water-mediated
αC-helix vicinityVal702Hydrophobic
Allosteric siteAsp831 (DFG motif)Ionic (weak)

Differential Inhibition of Wild-Type vs. Mutant EGFR Isoforms

Erlotinib exhibits variable efficacy against different EGFR mutants due to alterations in ATP-binding affinity and kinase conformation:

  • Exon 19 Deletions (e.g., ΔE746-A750): These mutations shorten the β3-αC loop, reducing ATP-binding affinity (high KM, ATP). This enhances erlotinib sensitivity (IC50: 2.1 nM) by diminishing competitive ATP binding [4].

  • Exon 21 L858R: This substitution stabilizes the active kinase conformation, increasing erlotinib affinity 20-fold over wild-type EGFR by optimizing drug-pocket complementarity [4] [9].

  • Resistance Mutants:

  • T790M (gatekeeper): Sterically hinders erlotinib binding and restores wild-type ATP affinity, reducing inhibition >10-fold [9].
  • ΔL747-A750InsP: Maintains wild-type ATP affinity (low KM, ATP), diminishing erlotinib sensitivity 7.5-fold versus ΔE746-A750 [4].

Kinetic profiling classifies exon 19 variants into two sensitivity profiles:

  • Profile 1 (Sensitized): β3-αC loop deletions ≥4 residues (e.g., ΔE746-A750) with reduced ATP affinity
  • Profile 2 (Resistant): Deletions ≤3 residues (e.g., ΔL747-E749) retaining wild-type ATP affinity [4]

Table 2: Erlotinib Sensitivity Across EGFR Mutants

EGFR Variantkcat (s⁻¹)KM, ATP (μM)Erlotinib IC50 (nM)Sensitivity Class
Wild-type<0.0515.2350Low
L858R1.48.718High
ΔE746-A7500.942.52.1High
ΔL747-A750InsP1.116.815.7Intermediate
L747P0.814.3285Low
T790M/L858R1.312.6520Resistant

Role of EGFRvIII Mutation in Glioblastoma Multiforme Pathogenesis

EGFRvIII, a constitutively active mutant lacking exons 2–7, is expressed in 25–30% of glioblastomas. This deletion creates a ligand-independent receptor that dimerizes spontaneously, driving oncogenesis through:

  • Persistent kinase activity: Structural studies show truncated extracellular domains induce autophosphorylation without ligand binding [10].
  • Downstream hyperactivation: Unregulated signaling through PI3K/AKT (survival) and RAS/RAF (proliferation) pathways [2] [10].
  • Therapeutic evasion: The mutation lacks erlotinib's primary binding epitopes, though the intracellular kinase domain remains intact.

Erlotinib inhibits EGFRvIII kinase activity (IC50: 20–50 nM in vitro), but clinical trials show minimal efficacy in glioblastoma patients:

  • A phase II trial (N=110) reported 6-month progression-free survival of 11.4% for erlotinib versus 24% for temozolomide/BCNU controls [2].
  • Tissue analysis revealed no significant suppression of p-EGFR, p-AKT, or p-ERK in post-treatment glioblastoma samples [5].

Resistance mechanisms include:

  • Blood-brain barrier limitation: Erlotinib concentrations in glioblastoma tissue reach only 25–44% of plasma levels [5].
  • Compensatory pathways: IGF-1R transactivation sustains downstream signaling despite EGFR inhibition [3] [10].
  • PTEN loss: Present in >70% of EGFRvIII-positive glioblastomas, maintaining AKT activation [2].

Downstream Signaling Pathway Modulation (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR)

Erlotinib disrupts EGFR-mediated signaling cascades, inducing apoptosis and cell cycle arrest:

RAS/RAF/MEK/ERK Pathway

  • Inhibition mechanism: Erlotinib blocks EGFR autophosphorylation, reducing GRB2-SOS complex recruitment to the membrane. This suppresses RAS-GTP loading and subsequent RAF/MEK/ERK phosphorylation [3] [6].
  • Functional consequences:
  • Hepatocellular carcinoma (HCC) cells show >80% reduction in p-ERK within 6 hours, downregulating cyclin D1 and arresting cells at G1/S transition [3].
  • Head/neck squamous cell carcinoma (HNSCC) biopsies exhibit post-erlotinib suppression of c-FOS (3.2-fold), an ERK-driven oncogene [6].

PI3K/AKT/mTOR Pathway

  • Inhibition mechanism: Erlotinib diminishes PI3K p85 subunit recruitment to phosphorylated EGFR, reducing PIP3 generation and AKT membrane translocation. This decreases phosphorylation of AKT targets (e.g., mTOR, GSK-3β) [3] [6].
  • Transcriptional regulation: In HCC cells, erlotinib downregulates:
  • Anti-apoptotic genes: BCL2 (4.3-fold), BCL-XL (2.8-fold)
  • Proliferation genes: JUND (2.1-fold)
  • Upregulates pro-apoptotic genes: CASP3 (3.7-fold), GADD45A (5.2-fold) [3]

Cross-Pathway Effects

  • STAT modulation: Erlotinib reduces IL-6-induced STAT3 phosphorylation (Y705) by 65% in HNSCC, limiting tumor survival signals [6].
  • Receptor crosstalk: In HCC, erlotinib blocks IGF-1R-mediated EGFR transactivation, abrogating compensatory survival pathways [3].
  • CTC cluster dispersal: Recent evidence shows erlotinib suppresses TGF-β1-induced EGFR overexpression in circulating tumor cell clusters, reducing metastatic invasion by 72% at 10 μM concentration [7].

Table 3: Erlotinib-Induced Signaling Changes in Cancer Models

Pathway ComponentChange Post-ErlotinibFunctional ConsequenceExperimental System
p-ERK1/2↓ 80–90%G1/S cell cycle arrestHCC cells [3]
Cyclin D1↓ 3.5-foldRB hypophosphorylationHNSCC biopsies [6]
p-AKT (S473)↓ 75%Caspase-3 activationHCC cells [3]
BCL-XL↓ 2.8-foldMitochondrial apoptosiscDNA array (HepG2) [3]
p-STAT3 (Y705)↓ 65%Reduced IL-6 survival signalingHNSCC biopsies [6]
EGFR protein level↓ 40–60%Receptor degradation via c-CBLHNSCC tumors [6]

Properties

CAS Number

183319-69-9

Product Name

Erlotinib hydrochloride

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H

InChI Key

GTTBEUCJPZQMDZ-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl

Synonyms

11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva

Canonical SMILES

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-]

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